O-(4-Ethylphenyl)hydroxylamine

Description

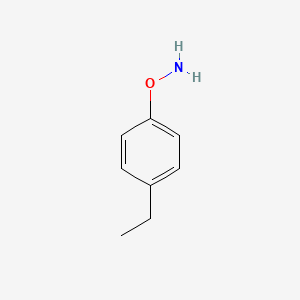

O-(4-Ethylphenyl)hydroxylamine is a hydroxylamine derivative characterized by a 4-ethylphenyl group attached to the hydroxylamine oxygen. This compound belongs to a broader class of O-arylhydroxylamines, which are studied for their diverse chemical and biological properties. The ethyl substituent at the para position of the benzene ring imparts unique steric and electronic effects, distinguishing it from analogs with methoxy, nitro, or heteroaromatic substituents.

Properties

CAS No. |

144181-56-6 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

O-(4-ethylphenyl)hydroxylamine |

InChI |

InChI=1S/C8H11NO/c1-2-7-3-5-8(10-9)6-4-7/h3-6H,2,9H2,1H3 |

InChI Key |

JPFOGRHBYGGIOH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: O-(4-Ethylphenyl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar O-alkylation techniques. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: O-(4-Ethylphenyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted hydroxylamines depending on the reagents used

Scientific Research Applications

O-(4-Ethylphenyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

Biology: It can be used in the study of enzyme inhibitors and as a probe for biological pathways involving hydroxylamine derivatives.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes .

Mechanism of Action

The mechanism by which O-(4-Ethylphenyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable complexes with metal ions, which can be exploited in catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Weight: O-(4-Ethylphenyl)hydroxylamine has a lower molecular weight (~137.2 g/mol) than methoxy- or nitro-substituted analogs (154–184 g/mol), suggesting higher volatility or solubility in nonpolar solvents.

- Thermal Stability : Methoxy and nitro derivatives are typically stabilized by resonance or polar interactions, whereas ethyl-substituted compounds may exhibit lower thermal stability due to weaker electronic effects.

Research Implications and Gaps

- Synthesis Optimization : The ethyl group’s steric bulk may necessitate tailored synthetic approaches, distinct from methods used for methoxy or nitro analogs (e.g., acid catalysis vs. hydrolysis ).

- Safety Profile : Analogous compounds like 4-Hydroxydiphenylamine require protective gear due to skin/eye irritation risks . This compound likely demands similar precautions but may exhibit reduced toxicity compared to nitro derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.